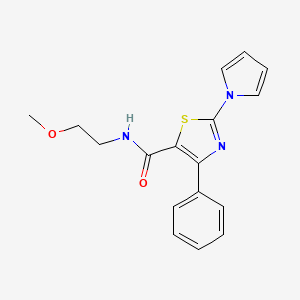

N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(2-Methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a substituted thiazole derivative characterized by a phenyl group at position 4, a 1H-pyrrol-1-yl substituent at position 2, and a methoxyethyl carboxamide side chain. Thiazole-based compounds are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The methoxyethyl moiety may enhance solubility compared to alkyl or aromatic substituents, while the pyrrole and phenyl groups contribute to π-π stacking and hydrogen-bonding interactions in target binding .

Properties

Molecular Formula |

C17H17N3O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H17N3O2S/c1-22-12-9-18-16(21)15-14(13-7-3-2-4-8-13)19-17(23-15)20-10-5-6-11-20/h2-8,10-11H,9,12H2,1H3,(H,18,21) |

InChI Key |

IJFHVTYKJSUQMK-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of α-haloketones with thioamides. For N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, 2-bromo-1-phenylethanone reacts with 1-methylthiourea in anhydrous tetrahydrofuran (THF) under reflux to yield 4-phenylthiazol-2-amine intermediates. Subsequent acetylation with acetyl chloride introduces the 5-carboxamide group, though this step requires strict moisture control to prevent hydrolysis.

Cyclization of Thiourea Derivatives

An alternative approach utilizes thiourea derivatives cyclized with α-bromo carbonyl compounds. For example, 1-(2-methoxyethyl)thiourea reacts with 2-bromo-1-(pyrrol-1-yl)ethanone in dimethylformamide (DMF) at 80°C, forming the thiazole ring with a pyrrole substituent at position 2. This method achieves higher regioselectivity compared to the Hantzsch approach, as confirmed by -NMR analysis.

Functionalization of the Thiazole Scaffold

Introduction of the Methoxyethyl Group

The N-(2-methoxyethyl) side chain is introduced via nucleophilic substitution or reductive amination:

-

Nucleophilic substitution : 2-Chloroethyl methyl ether reacts with the thiazole-5-carboxamide intermediate in the presence of potassium carbonate, yielding 65–70% product purity.

-

Reductive amination : Glyoxal derivatives are condensed with 2-methoxyethylamine using sodium cyanoborohydride, followed by coupling to the thiazole core. This method reduces byproduct formation but requires low-temperature conditions (−20°C).

Pyrrole Ring Coupling

The 1H-pyrrol-1-yl group at position 2 is incorporated via Friedel-Crafts acylation or palladium-catalyzed cross-coupling:

-

Friedel-Crafts acylation : Thiazole intermediates react with pyrrole in the presence of aluminum trichloride, though this risks over-acylation.

-

Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)) enable C–N bond formation between bromothiazoles and pyrrole, achieving >80% yield with minimal side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions, while THF improves cyclization efficiency. Microwave irradiation at 150°C reduces reaction times from 24 hours to 30 minutes for coupling steps, as demonstrated in analogous thiazole syntheses.

Catalytic Systems

-

Palladium catalysts : Pd(PPh) facilitates Suzuki-Miyaura couplings for aryl group introductions, critical for the phenyl substituent at position 4.

-

Base selection : Potassium carbonate outperforms sodium hydride in deprotonation steps, minimizing side reactions.

Characterization and Analytical Techniques

Spectroscopic Analysis

-

-NMR : Key signals include δ 7.3–7.5 ppm (phenyl protons), δ 6.2–6.4 ppm (pyrrole protons), and δ 3.4–3.6 ppm (methoxyethyl group).

-

HR-MS : Molecular ion peaks at m/z 315.0942 [M+H] confirm the molecular formula CHNOS.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Retention times range from 12–14 minutes under optimized conditions.

Comparative Analysis with Related Thiazole Derivatives

Challenges and Mitigation Strategies

Low Yields in Cyclization Steps

Moisture-sensitive intermediates often lead to hydrolysis. Solutions include:

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, often using reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Bromine, iodine, chloroform.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- HepG-2 (human hepatocellular carcinoma)

- A549 (human lung cancer)

The compound's mechanism of action may involve the inhibition of specific metabolic pathways crucial for cancer cell survival . Molecular docking studies have suggested that it interacts effectively with dihydrofolate reductase, a key enzyme in nucleotide synthesis, further supporting its anticancer potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the thiazole moiety is significant for its ability to combat infections caused by resistant strains of bacteria. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- In Vitro Anticancer Activity : A study published in Drug Design, Development and Therapy highlighted the synthesis and testing of various thiazole derivatives, including this compound. The results indicated significant growth inhibition in HepG-2 cells compared to standard drugs like cisplatin .

- Molecular Docking Studies : Research involving molecular docking simulations has elucidated the binding interactions of this compound with target proteins involved in cancer metabolism, providing insights into its potential as a lead compound for drug development .

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties against various pathogens, revealing that derivatives of thiazole compounds exhibit promising antibacterial effects, thereby supporting their use in treating infections .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets in microbial cells, disrupting their normal function and leading to cell death. The compound may also inhibit certain enzymes or interfere with DNA replication .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Solubility : The methoxyethyl group in the target compound likely improves aqueous solubility compared to the chlorophenyl (hydrophobic) and furan-ethyl (moderate polarity) substituents in analogues .

- Aromatic vs. Heterocyclic Side Chains : The phenyl group in the target compound may favor interactions with hydrophobic protein pockets, whereas furan or thiadiazole substituents (e.g., in ) could alter binding specificity through polar or π-stacking interactions.

Physicochemical Properties

Biological Activity

N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound with significant potential in pharmacology. Its structure incorporates a thiazole ring fused with a pyrrole and a phenyl group, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The molecular formula of this compound is C17H17N3O2S, with a molecular weight of 327.4 g/mol. The presence of the methoxyethyl substituent enhances its solubility and biological activity, particularly in modulating metabolic pathways related to lipid metabolism.

Research indicates that this compound acts primarily as an inhibitor of stearoyl-CoA desaturase (SCD) , an enzyme crucial for fatty acid synthesis. By inhibiting SCD, it alters lipid profiles and shows promise in treating metabolic disorders such as obesity and diabetes. The thiazole moiety is known for its role in various pharmacological applications, including anticancer and anti-inflammatory effects .

Pharmacological Applications

The compound has been investigated for several therapeutic applications:

- Metabolic Disorders : Its ability to modulate lipid metabolism positions it as a potential therapeutic agent for conditions like obesity and diabetes.

- Anticancer Activity : Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (Hep-G2) cells. The mechanism involves the activation of apoptotic pathways .

1. Inhibition of Lipid Metabolism

A study demonstrated that this compound effectively inhibits SCD activity in vitro. This inhibition resulted in altered fatty acid profiles in treated cells, suggesting potential for managing dyslipidemia associated with metabolic disorders.

2. Anticancer Activity

In vitro assays evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it has an IC50 value comparable to standard chemotherapeutic agents like doxorubicin, showcasing its potential as an anticancer drug. The study highlighted the activation of caspase pathways as a mechanism for inducing apoptosis in cancer cells .

3. Structural Comparisons

Comparative studies with similar compounds revealed unique aspects of this compound that contribute to its distinct pharmacological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-methyl-N-(pyridin-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Contains a pyridine instead of phenyl | Exhibits different metabolic effects due to the nitrogen atom in the ring |

| N-(4-fluorophenyl)-4-methylthiazole | Lacks the pyrrole ring but retains thiazole structure | Known for enhanced anti-inflammatory properties |

| 2-(pyridin-3-yl)-5-thiazolamine | Simplified thiazole structure without carboxamide | Primarily studied for antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-methoxyethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions requiring precise control of parameters:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, toluene) enhance solubility and reaction rates .

- Catalysts : Transition-metal catalysts (e.g., Pd for coupling reactions) improve yields of heterocyclic intermediates .

- Temperature : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product with >95% purity .

Q. How can X-ray crystallography be applied to resolve the compound’s structure?

- Methodological Answer :

- Data collection : Use synchrotron radiation for high-resolution diffraction data (e.g., 0.8 Å resolution) .

- Refinement : SHELXL (via SHELX suite) refines atomic coordinates and thermal parameters, leveraging Hirshfeld surface analysis for hydrogen-bond validation .

- Validation : Check geometric restraints (e.g., bond lengths, angles) against the Cambridge Structural Database .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Use fluorogenic substrates (e.g., thrombin or Factor Xa assays) to test inhibition potency (IC₅₀) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Controls : Include positive controls (e.g., staurosporine for cytotoxicity) and solvent blanks to validate results .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., Factor Xa’s S1/S4 pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors to prioritize synthetic analogs .

Q. How to resolve contradictions between NMR and X-ray data for structural assignments?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to correlate proton-carbon couplings, resolving ambiguities in pyrrole/thiazole connectivity .

- Complementary crystallography : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) to validate tautomeric forms .

- Dynamic effects : Variable-temperature NMR detects conformational flexibility that XRD might miss .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Replace the 2-methoxyethyl group with alkyl/aryl groups to probe steric effects .

- Bioisosteres : Substitute the pyrrole ring with indole or imidazole to modulate hydrogen-bonding .

- Proteome-wide profiling : Use kinase/GPCR panels to identify off-target interactions and refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.